6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with appropriate sulfur-containing reagents.
Substitution Reactions: The final compound is obtained by introducing the 4-tert-butylphenoxy and 4-fluorophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazolo[3,4-b][1,3,4]thiadiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Tert-butylphenoxy)methyl]-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(4-Tert-butylphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its pharmacological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent and selective agent in various applications .
Properties
Molecular Formula |
C20H19FN4OS |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-[(4-tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H19FN4OS/c1-20(2,3)14-6-10-16(11-7-14)26-12-17-24-25-18(22-23-19(25)27-17)13-4-8-15(21)9-5-13/h4-11H,12H2,1-3H3 |
InChI Key |
UXKYOPUCPBPSCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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